Methyl 3-ethylpentanoate

Description

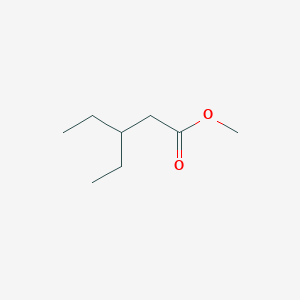

Methyl 3-ethylpentanoate is an ester with the molecular formula C₈H₁₄O₂, consisting of a pentanoate backbone substituted with a methyl ester group at the terminal position and an ethyl group at the 3rd carbon of the chain. The compound is likely synthesized via esterification or carbene insertion reactions, as inferred from similar pathways described for 3-ethylpentanoate derivatives in carbomethoxycarbene reactions .

Properties

CAS No. |

63540-23-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

methyl 3-ethylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-4-7(5-2)6-8(9)10-3/h7H,4-6H2,1-3H3 |

InChI Key |

BDPBIUDBBLLCPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethylpentanoate can be synthesized through the esterification of 3-ethylpentanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-ethylpentanoic acid+methanolH2SO4Methyl 3-ethylpentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethylpentanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylpentanoic acid and methanol.

Reduction: Reduction of the ester can yield the corresponding alcohol, 3-ethylpentanol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

Hydrolysis: 3-ethylpentanoic acid and methanol.

Reduction: 3-ethylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of methyl 3-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-ethylpentanoate and Analogs

Key Observations :

- Branching vs. Functional Groups: this compound and ethyl 3-methylpentanoate differ in ester group (methyl vs. ethyl) and alkyl substitution positions, impacting volatility and solubility. Methyl 3-oxo-pentanoate introduces a ketone, increasing polarity and reactivity .

- Hydroxyl Substitution: Methyl (3R)-3-hydroxypentanoate’s hydroxyl group enhances hydrogen-bonding capacity, likely raising boiling points compared to non-polar analogs .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Notes:

- Boiling points correlate with molecular weight and branching. This compound’s higher branching likely reduces boiling points compared to linear esters.

- The ketone in methyl 3-oxo-pentanoate increases polarity and boiling point compared to non-oxygenated analogs .

Reactivity Trends :

- Esters with electron-withdrawing groups (e.g., oxo in methyl 3-oxo-pentanoate) exhibit higher reactivity in nucleophilic acyl substitution .

- Hydrolysis rates vary with steric hindrance; this compound’s branching may slow hydrolysis compared to linear esters.

Biological Activity

Methyl 3-ethylpentanoate, an organic compound with the molecular formula C8H16O2, is classified as an ester derived from 3-ethylpentanoic acid. This compound exhibits various biological activities that have garnered interest in medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, most commonly by the esterification of 3-ethylpentanoic acid with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:

This compound's structure features a branched alkyl chain, which influences its reactivity and interaction with biological systems. Its molecular weight is approximately 144.21 g/mol.

Antimicrobial Properties

Research indicates that esters like this compound possess antimicrobial properties. A study showed that similar compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties. In vitro studies using neuroblastoma cell lines demonstrated that compounds with similar structures can protect against oxidative stress-induced damage. This effect may be attributed to the compound's ability to modulate signaling pathways related to oxidative stress and inflammation .

The biological activity of this compound can be explained through several mechanisms:

- Hydrogen Bonding : The ester group can form hydrogen bonds with biomolecules, influencing their conformation and activity.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of methyl esters on various pathogens. This compound was found to exhibit significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, this compound demonstrated protective effects against cell death induced by rotenone and oligomycin treatment. The findings indicate that this compound could enhance cellular resilience against neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Neuroprotective Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Positive | Hydrogen bonding, enzyme interaction |

| Methyl Hexanoate | High | Moderate | Membrane disruption, metabolic interference |

| Ethyl Pentanoate | Low | Negative | Minimal interaction with cellular targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.